molecular formula C10H18N2O B1465774 [(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine CAS No. 1248515-47-0

[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine

Cat. No.: B1465774
CAS No.: 1248515-47-0
M. Wt: 182.26 g/mol
InChI Key: CSYVZQBVJXBCQN-UHFFFAOYSA-N
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Description

(Furan-2-yl)methyl[3-(methylamino)propyl]amine (IUPAC: N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine) is a tertiary amine derivative with a molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.27 g/mol . Its structure comprises a furan-2-ylmethyl group attached to a methyl-substituted propane-1,3-diamine backbone. Key identifiers include CAS 1248515-47-0, PubChem CID 61386678, and SMILES string CNCCCN(C)CC1=CC=CO1. The compound is a liquid at room temperature, though safety data (e.g., toxicity, flammability) remain unspecified in available literature .

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-11-6-4-7-12(2)9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYVZQBVJXBCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Furan-2-yl)methyl[3-(methylamino)propyl]amine is a chemical compound with potential biological activity that has garnered interest in various fields of research. This article explores its biological activity, synthesizing available data from diverse sources, including case studies and research findings.

  • Chemical Formula : C10H18N2O
  • CAS Number : 61386678
  • Molecular Structure : The compound features a furan ring and a propylamine chain, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of (Furan-2-yl)methyl[3-(methylamino)propyl]amine has been investigated in various contexts, particularly its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds with furan moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan can inhibit the growth of various bacterial strains. This activity is attributed to the ability of the furan ring to interact with microbial cell membranes or enzymes involved in metabolic processes .

Research Findings

Recent investigations into the biological effects of furan-containing compounds have highlighted several key findings:

  • Enzyme Inhibition : Compounds similar to (Furan-2-yl)methyl[3-(methylamino)propyl]amine have been shown to inhibit enzymes like tyrosinase, which is crucial for pigmentation processes. This inhibition can lead to applications in skin lightening agents .
  • Antimicrobial Properties : Studies have documented the effectiveness of furan derivatives against various pathogens, indicating a broad spectrum of antimicrobial activity .
  • Cellular Interactions : Molecular docking studies suggest that furan derivatives can interact with active sites of enzymes, potentially leading to significant biological effects through competitive inhibition .

Data Table: Summary of Biological Activities

Activity Type Compound IC50 Value (µM) Mechanism
Tyrosinase Inhibition(E)-1-(furan-2-yl)prop-2-en-1-one0.0433Mixed inhibition at catalytic sites
AntimicrobialVarious furan derivativesVariesDisruption of cell membranes
Cellular Interaction(Furan-2-yl)methyl[3-amino]Not directly studiedPotential binding at enzyme active sites

Scientific Research Applications

Research indicates that (Furan-2-yl)methyl[3-(methylamino)propyl]amine exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may inhibit bacterial growth, indicating potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance.
  • Cytotoxicity: The compound has shown potential cytotoxic effects on various tumor cell lines, positioning it as a candidate for cancer research. Further exploration into its mechanism of action could reveal pathways for therapeutic development.
  • Neuropharmacological Effects: The presence of the methylamino group suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Antimicrobial Research

A study conducted on the antimicrobial properties of various furan derivatives found that compounds similar to (Furan-2-yl)methyl[3-(methylamino)propyl]amine exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on this compound's structure.

Cancer Research

In vitro studies have shown that (Furan-2-yl)methyl[3-(methylamino)propyl]amine can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of specific apoptotic pathways, making it a promising candidate for further development in oncology.

Neuropharmacology

Research into the neuropharmacological effects of similar compounds suggests that they may modulate neurotransmitter activity, particularly regarding serotonin and dopamine pathways. This could open avenues for treating mood disorders or neurodegenerative diseases.

Summary Table of Applications

Application AreaPotential BenefitsResearch Findings
Antimicrobial ActivityInhibitory effects on bacterial growthSignificant activity against various bacteria
CytotoxicityInduction of apoptosis in tumor cellsEffective against multiple cancer cell lines
NeuropharmacologyModulation of neurotransmitter systemsPotential interactions with serotonin/dopamine

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of polyamine derivatives with structural modifications influencing physicochemical properties and biological activity. Below is a comparative analysis with structurally or functionally related molecules:

Structural Analogues

Compound Name Structure Key Features Molecular Weight Biological Activity/Application Reference
3-(Dimethylamino)-2,2-dimethylpropylamine Tertiary amine with furan and branched dimethylpropyl chain C₁₀H₂₂N₂O 186.30 No reported activity; structural similarity highlights the impact of branching on lipophilicity .
8-(Methyl(3-(methylamino)propyl)amino)caffeine Caffeine core linked to methylamino propyl amine C₁₄H₂₁N₅O₂ 299.36 Exhibits cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ ~12 μM) and antioxidant properties via Fe²⁺ chelation .
(E)-N-[3-(Methylamino)propyl]-3-(thiophene-2-yl)acrylamide Acrylamide-thiophene hybrid with methylamino propyl chain C₁₁H₁₆N₂OS 224.32 Synthesized as a pyrantel impurity; demonstrates how sulfur-containing heterocycles (thiophene) alter electronic properties compared to furan .
[(2-Chlorophenyl)methyl][3-(piperidin-1-yl)propyl]amine Chlorophenyl-piperidine hybrid C₁₅H₂₃ClN₂ 266.81 Piperidine substitution enhances basicity and potential CNS activity, contrasting with furan's oxygen-driven polarity .

Functional Analogues

  • Antioxidant Polyamines: Caffeine-polyamine hybrids (e.g., 8-(methyl(3-(methylamino)propyl)amino)caffeine) show dual antioxidant and cytotoxic effects, mediated by Fe²⁺ chelation and ROS scavenging.
  • Antiplasmodial Nitroimidazole Derivatives: Compounds like methylnitroimidazole-chloroquinoline hybrids (e.g., 2b in ) incorporate similar amine-propyl chains but pair them with nitroimidazole and quinoline moieties for antiparasitic activity. The absence of electron-withdrawing groups (e.g., nitro) in the target compound likely limits analogous bioactivity .

Preparation Methods

Retrosynthetic Analysis

  • The molecule can be retrosynthetically disconnected into:

    • A furan-2-ylmethyl electrophile (e.g., furan-2-ylmethyl halide or aldehyde derivative)
    • A methylated 3-(methylamino)propylamine nucleophile
  • The preparation likely involves alkylation or reductive amination steps to attach the furan-2-ylmethyl group to the nitrogen atom of the methylated propylamine.

Preparation Methods

Alkylation of Methylated 3-(methylamino)propylamine with Furan-2-ylmethyl Halide

  • Starting materials:

    • 3-(Methylamino)propylamine (or its N-methylated derivative)
    • Furan-2-ylmethyl chloride or bromide (prepared from furan-2-ylmethanol via halogenation)
  • Procedure:

    • The secondary amine (methylated 3-(methylamino)propylamine) is reacted with furan-2-ylmethyl halide under basic or neutral conditions.
    • The reaction is typically carried out in an aprotic solvent such as acetonitrile or DMF at room temperature or slightly elevated temperature.
    • A base such as potassium carbonate or sodium hydride can be used to deprotonate the amine to enhance nucleophilicity.
    • The alkylation proceeds via nucleophilic substitution on the halide, yielding the target compound.
  • Notes:

    • Control of stoichiometry is critical to avoid over-alkylation.
    • Purification is generally done by extraction and chromatography.

Reductive Amination Using Furan-2-carbaldehyde

  • Starting materials:

    • Methylated 3-(methylamino)propylamine
    • Furan-2-carbaldehyde (furfural)
  • Procedure:

    • The amine and furan-2-carbaldehyde are mixed in a suitable solvent (e.g., methanol, ethanol).
    • The imine intermediate formed is reduced in situ using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
    • This method allows selective formation of the secondary amine linkage with the furan-2-ylmethyl group.
  • Advantages:

    • Mild conditions and high selectivity.
    • Avoids the need for preformed halide.

Methylation of the Amino Groups

  • If starting from 3-aminopropylamine, methylation of the amino groups can be achieved by:

    • Reaction with formaldehyde and formic acid (Eschweiler–Clarke methylation) to introduce methyl groups on the nitrogen atoms.
    • Alternatively, methyl iodide or dimethyl sulfate can be used for N-methylation under controlled conditions.
  • Methylation is typically performed before or after the introduction of the furan-2-ylmethyl group depending on reactivity and selectivity.

Research Findings and Data Summary

Method Starting Materials Key Reagents Conditions Advantages Limitations
Alkylation with furan-2-ylmethyl halide Methylated 3-(methylamino)propylamine, furan-2-ylmethyl chloride/bromide Base (K2CO3, NaH), solvent (DMF, MeCN) Room temp to 60°C, 4-24 h Direct, straightforward Requires halide precursor, risk of overalkylation
Reductive amination Methylated 3-(methylamino)propylamine, furan-2-carbaldehyde NaBH3CN or NaBH(OAc)3, solvent (MeOH, EtOH) Room temp, mild High selectivity, mild conditions Requires aldehyde, reducing agent handling
N-Methylation 3-Aminopropylamine or intermediates Formaldehyde + formic acid or methyl iodide Reflux or room temp Efficient methylation Possible side reactions, overmethylation risk

Notes on Purification and Characterization

  • Purification is typically achieved by liquid-liquid extraction followed by chromatographic techniques such as silica gel column chromatography.
  • Characterization data includes:
    • Molecular weight confirmation by mass spectrometry (182.27 g/mol)
    • Structural confirmation by NMR (1H, 13C) showing characteristic furan signals and methylated amine protons
    • Infrared spectroscopy to confirm amine and furan functional groups

Q & A

Q. What synthetic strategies are recommended for (Furan-2-yl)methyl[3-(methylamino)propyl]amine?

The synthesis of polyamine derivatives often involves reductive amination or nucleophilic substitution. For example, structurally similar compounds like 8-(methyl(3-(methylamino)propyl)amino)caffeine were synthesized via alkylation of primary amines with halogenated intermediates under anhydrous conditions (e.g., using NaHCO₃ as a base in acetonitrile) . Building blocks such as furan-containing precursors (e.g., 5-(furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide) suggest that coupling reactions (e.g., amide bond formation) or Mannich-type reactions could be adapted for this compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : To confirm the presence of the furan ring (δ 6.2–7.4 ppm for protons) and methylamino groups (δ 2.1–2.8 ppm) .
  • Mass spectrometry (MS) : To verify molecular weight (predicted ~212.3 g/mol) and fragmentation patterns .
  • FT-IR : To identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .
  • HPLC/GC : For purity assessment, particularly to detect unreacted amines or solvents .

Q. What safety protocols are critical during experimental handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (similar to 3-(diphenylphosphino)propanamine handling guidelines) .
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Waste disposal : Segregate acidic/basic waste to avoid hazardous reactions .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating neuropharmacological activity?

Receptor binding assays for serotonin (5-HT₂A) and dopamine (D₂) receptors are relevant. Conformationally flexible analogues with 3-(methylamino)propyl groups (e.g., sertindole derivatives) showed high affinity for 5-HT₂A receptors (IC₅₀ < 10 nM) using radioligand displacement assays . For mechanistic studies, molecular dynamics simulations (e.g., CHARMM36 force field in NAMD 2.9) can predict stability and receptor interactions .

Q. How does structural modification impact antioxidant or cytotoxic activity?

The 3-(methylamino)propyl chain enhances metal-chelating ability, as seen in caffeine analogues where this group improved Fe²⁺ chelation (IC₅₀ ~15 µM in DPPH• assays) . Cytotoxicity against MCF-7 breast cancer cells (EC₅₀ ~50 µM) was linked to the polyamine backbone’s ability to disrupt cell membrane integrity . Modifying the furan substituent (e.g., adding electron-withdrawing groups) could alter redox properties.

Q. How can conflicting biological data (e.g., receptor vs. cytotoxic activity) be resolved?

  • Dose-response profiling : Test activity across concentrations (e.g., 1 nM–100 µM) to distinguish receptor-specific effects from nonspecific cytotoxicity .
  • Selectivity assays : Compare binding affinity for 5-HT₂A, D₂, and α₁-adrenoceptors to rule off-target effects (e.g., sertindole analogues showed >100× selectivity for 5-HT₂A over D₂ receptors) .

Data Contradictions and Validation

Q. Why might antioxidant assays (DPPH•, FRAP) yield variable results?

  • pH dependence : Fe²⁺ chelation efficacy is pH-sensitive; ensure buffer consistency (e.g., pH 7.4 for physiological relevance) .
  • Interference : The furan ring’s π-electron system may quench radicals independently, requiring control experiments with furan-only analogues .

Q. How reliable are computational predictions for receptor interactions?

Molecular docking (e.g., using AutoDock Vina) with 5-HT₂A homology models can predict binding poses, but experimental validation via mutagenesis (e.g., Ala scanning of receptor residues) is critical. Sertindole derivatives showed alignment with receptor subpockets in silico, correlating with <i>in vitro</i> affinity data .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateRoleReference
5-(Furan-2-yl)-1,2-oxazoleFuran-containing precursor
3-(Methylamino)propanalAmine chain source

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine
Reactant of Route 2
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[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine

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